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molecular formula C12H18N2O2 B8642359 ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B8642359
M. Wt: 222.28 g/mol
InChI Key: FHNOHCORNZITNZ-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

A solution of ethyl 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate (15.5 g, 70 mmol) in EtOH (200 mL) was treated with a solution of LiOH (6 g, 250 mmol) in water (100 mL) and the resultant mixture was stirred at 60° C. overnight. The reaction was concentrated in vacuo and the residue was partitioned between EtOAc and water. The aqueous layer was acidified with aq HCl (2 M) to pH 3 and was extracted with EtOAc. The extract was concentrated under reduced pressure to give 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid (8.7 g, 64% yield). 1H NMR (300 MHz, DMSO-d6): δ 12.05 (br s, 1 H), 8.10 (s, 1 H), 4.60 (m, 1 H), 2.28 (s, 3 H, 2.04-1.97 (m, 2 H), 1.89-1.85 (m, 2H), 1.78-1.71 (m, 2 H), 1.62-1.59 (m, 2 H); MS (ESI) m/z: 194.99 [M+H]+.
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:6]2[C:10]([CH3:11])=[C:9]([C:12]([O:14]CC)=[O:13])[CH:8]=[N:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].[OH-]>CCO.O>[CH:1]1([N:6]2[C:10]([CH3:11])=[C:9]([C:12]([OH:14])=[O:13])[CH:8]=[N:7]2)[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C1(CCCC1)N1N=CC(=C1C)C(=O)OCC
Name
Quantity
6 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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